"Tetrahydro-2H-pyran-2-carbaldehyde CAS number"
"Tetrahydro-2H-pyran-2-carbaldehyde CAS number"
An In-Depth Technical Guide to Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1)
Introduction
Tetrahydro-2H-pyran-2-carbaldehyde, identified by CAS Number 19611-45-1, is a heterocyclic aldehyde that serves as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a stable tetrahydropyran (THP) ring appended with a reactive aldehyde functional group, makes it a versatile intermediate for constructing complex molecular architectures. The THP moiety is a privileged scaffold found in numerous natural products and approved pharmaceuticals, prized for its favorable metabolic stability and ability to engage in hydrogen bonding.[3][4] This guide provides a comprehensive technical overview of Tetrahydro-2H-pyran-2-carbaldehyde, detailing its chemical properties, synthesis, applications in drug discovery, and essential safety protocols, grounded in authoritative references to ensure scientific integrity.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research. Tetrahydro-2H-pyran-2-carbaldehyde is characterized by the following identifiers and properties.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 19611-45-1 | [1][2] |
| IUPAC Name | oxane-2-carbaldehyde | [2] |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1][2][5] |
| MDL Number | MFCD08235010 | [1][5] |
| SMILES | C1CCOC(C1)C=O | [2] |
| InChIKey | XEZQLSOFXLPSJR-UHFFFAOYSA-N |[2] |
Table 2: Physical and Spectral Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Solid or Combustible Liquid | There is a discrepancy in reported physical states. It is critical to consult the supplier-specific data sheet.[2] |
| Purity | Typically ≥98% | Available from commercial suppliers.[1] |
| ¹³C NMR Spectra | Data available | Spectral information can be found in databases like PubChem.[2] |
| IR Spectra | Data available | FTIR spectra are available for reference.[2] |
Synthesis and Reaction Chemistry
The synthesis of Tetrahydro-2H-pyran-2-carbaldehyde typically involves the controlled oxidation of the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid while ensuring high conversion. Modern, mild oxidation methods are preferred.
General Synthetic Workflow
The conversion of the primary alcohol to the target aldehyde is a cornerstone reaction in organic chemistry. Methods such as Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation offer high yields and selectivity. The TEMPO-based system is particularly advantageous due to its catalytic nature and mild reaction conditions.
Caption: General workflow for the synthesis of Tetrahydro-2H-pyran-2-carbaldehyde.
Exemplary Synthesis Protocol: TEMPO-Catalyzed Oxidation
This protocol is adapted from a similar synthesis of a related dihydropyran carboxaldehyde, demonstrating a robust and scalable method.[6] The causality for choosing this method lies in its high selectivity for primary alcohols and avoidance of harsh heavy-metal oxidants.
Materials:
-
(Tetrahydro-2H-pyran-2-yl)methanol
-
(Diacetoxyiodo)benzene (BAIB)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve (Tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) and BAIB (1.5 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture at room temperature.
-
Initiation: Add a catalytic amount of TEMPO (0.1 eq) to the mixture. The reaction is often exothermic and may change color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours). The causality for TLC is to prevent over-reaction and confirm completion.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Quench the reaction by adding a saturated solution of Na₂S₂O₃ to neutralize the excess oxidant.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield the final product.
Applications in Research and Drug Development
The utility of Tetrahydro-2H-pyran-2-carbaldehyde is primarily as a synthetic intermediate. Its aldehyde group is a gateway to a multitude of chemical transformations, including Wittig reactions, Grignard additions, reductive aminations, and condensations, allowing for the facile introduction of the THP scaffold into target molecules.
Case Study: Adenosine Receptor Agonists
A compelling example of the application of this structural class is in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists.[6] Research has shown that derivatives synthesized from a closely related aldehyde, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, exhibit high affinity for these receptors, which are implicated in mediating anti-inflammatory actions.[6] This underscores the value of the pyran-aldehyde motif in generating novel therapeutic candidates.
Caption: Role of pyran-aldehydes as intermediates in drug discovery pipelines.
The broader pyran heterocycle is a cornerstone of medicinal chemistry, appearing in countless natural products and synthetic drugs.[4] Its presence often confers desirable pharmacokinetic properties, making intermediates like Tetrahydro-2H-pyran-2-carbaldehyde highly valuable to drug development professionals.[3][7]
Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical reagent. Tetrahydro-2H-pyran-2-carbaldehyde possesses specific hazards that require careful management.
Table 3: GHS Hazard Information
| Hazard Class | Statement | Pictogram | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2] |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation | GHS05 (Corrosion) / GHS07 | [2] |
| Flammable Liquids | H227: Combustible liquid | None |[2] |
Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol involves consistent and correct use of PPE and engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8][9]
-
Eye Protection: Wear chemical safety goggles or a face shield. An emergency eyewash station should be immediately accessible.[8][10]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8][10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[9]
Storage
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Conditions: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[10]
-
Incompatibilities: Keep away from strong oxidizing agents.[10]
-
Inert Atmosphere: For long-term storage or for related sensitive compounds, storing under an inert atmosphere (e.g., argon) is recommended to prevent oxidation.
Conclusion
Tetrahydro-2H-pyran-2-carbaldehyde is more than a simple aldehyde; it is a strategic synthetic tool for researchers in organic chemistry and medicinal science. Its stable heterocyclic core, combined with a reactive functional handle, provides a reliable pathway for the synthesis of complex and biologically relevant molecules. By understanding its properties, synthesis, and handling requirements, scientists can effectively leverage this compound to advance their research and development objectives.
References
-
Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 . PubChem. [Link]
-
3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist . National Institutes of Health (PMC). [Link]
-
2H-Pyran-2-one, tetrahydro- . NIST WebBook. [Link]
-
Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8 . iChemical. [Link]
- Production method for tetrahydro-2h-pyran derivative.
-
Tetrahydro-2h-pyran-2-carbaldehyde (C6H10O2) . PubChemLite. [Link]
-
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl- . NIST WebBook. [Link]
-
Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... . ResearchGate. [Link]
-
Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches . MDPI. [Link]
-
Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans . Engineered Science Publisher. [Link]
-
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials . ResearchGate. [Link]
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